Disofenin (diisopropyl iminodiacetic acid) is a technetium-99m (Tc-99m) labeled radiopharmaceutical classified as an iminodiacetic acid (IDA) analog. [, , ] It plays a crucial role in scientific research, specifically in the field of nuclear medicine, where it is used for hepatobiliary imaging. [, , , ] Disofenin allows visualization of the hepatobiliary system, aiding in the diagnosis and understanding of various hepatobiliary diseases. []
The synthesis of Disofenin involves several steps that utilize various chemical precursors and methods. A notable synthesis route includes the use of microwave irradiation to enhance reaction efficiency.
Disofenin has a complex molecular structure characterized by the presence of an iminodiacetic acid moiety. Its molecular formula is , and it features:
The three-dimensional conformation of Disofenin is essential for its binding affinity to hepatic receptors during imaging procedures.
Disofenin undergoes various chemical reactions that are significant in both its synthesis and application:
These reactions highlight the importance of understanding both synthetic pathways and metabolic processes for optimizing clinical applications.
The mechanism of action of Disofenin centers on its ability to bind selectively to hepatocytes in the liver:
This mechanism underscores why Disofenin is valuable in diagnosing various hepatobiliary conditions.
Disofenin exhibits several important physical and chemical properties:
These properties are crucial for ensuring effective delivery and performance as a diagnostic agent.
Disofenin's primary application lies within nuclear medicine:
Disofenin (chemical name: diisopropyl iminodiacetic acid; molecular formula: C₁₈H₂₆N₂O₅) features a core IDA structure modified with diisopropyl substituents on the aromatic ring. This configuration consists of a benzene ring with two isopropyl (–CH(CH₃)₂) groups at positions 2 and 6, creating steric hindrance that enhances lipophilicity and protein binding affinity [6] [10]. The IDA moiety acts as a bifunctional chelator: one end binds technetium-99m (Tc-99m), while the diisopropylphenyl group facilitates hepatocyte-specific uptake. The dimeric Tc-99m complex forms when two disofenin molecules coordinate with one Tc-99m atom via nitrogen and oxygen atoms, creating a stable, neutral complex ideal for hepatobiliary transport [3].
Disofenin undergoes radiolabeling via reduction-complexation. Stannous chloride (SnCl₂) serves as the reducing agent, converting pertechnetate (⁹⁹ᵐTcO₄⁻) to reactive Tc⁴⁺. The reduced technetium coordinates with disofenin’s iminodiacetate groups under controlled pH (4.0–5.0), forming a six-coordinate complex with a distorted octahedral geometry [6] [9]. Key radiolabeling parameters include:
Table 1: Technetium-99m Disofenin Radiolabeling Parameters
Parameter | Optimal Range | Impact on Radiochemical Purity |
---|---|---|
pH | 4.0–5.0 | Prevents hydrolyzed Tc-99m impurities |
SnCl₂ concentration | 0.24–0.6 mg/vial | Ensures complete Tc-99m reduction |
Incubation time | 10–15 min at room temp | Maximizes complex yield (>95%) |
Specific activity | Up to 185 MBq/mg | Maintains low stannous ion residue |
The complex remains stable for 6 hours post-reconstitution, with minimal free pertechnetate or colloids [9].
Disofenin uptake occurs primarily via organic anion-transporting polypeptides (OATP1B1 and OATP1B3) on hepatocyte basolateral membranes. As an organic anion, disofenin competes with bilirubin for OATP binding sites. Bilirubin’s higher affinity (Kᵢ ≈ 0.1 μM) significantly reduces disofenin hepatic extraction at elevated bilirubin levels [3] [5]:
Disofenin undergoes hepatobiliary excretion without conjugation. After OATP-mediated uptake, multidrug resistance-associated protein 2 (MRP2) transports it into bile canaliculi. In healthy subjects:
Disofenin (DISIDA) and mebrofenin (BRIDA) are clinically utilized Tc-99m IDA agents, but differ critically in hepatic handling:
Table 2: Pharmacodynamic Comparison of Disofenin and Mebrofenin
Parameter | Disofenin | Mebrofenin | Clinical Relevance |
---|---|---|---|
Hepatic extraction | 88% | 98% | Mebrofenin superior in cirrhosis |
Renal excretion | 9% (normally) | 1% (normally) | Disofenin increases background in renal impairment |
Bilirubin resistance | Diagnostic up to 20 mg/dL | Diagnostic up to 30 mg/dL | Mebrofenin preferred in severe jaundice |
Protein binding affinity | Moderate (albumin Kd ≈ 10⁻⁶ M) | High (albumin Kd ≈ 10⁻⁸ M) | Mebrofenin less displaced by bilirubin [3] [5] [7] |
Mebrofenin’s bromine substituents confer higher albumin binding and OATP1B1 affinity, reducing bilirubin competition. Consequently, mebrofenin maintains >90% extraction efficiency at bilirubin levels of 15–20 mg/dL, whereas disofenin declines to 50–60% [7]. Both agents share similar radiation dosimetry, with the large bowel receiving the highest dose (2 cGy) [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1